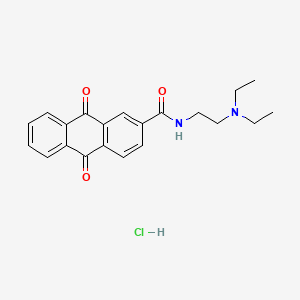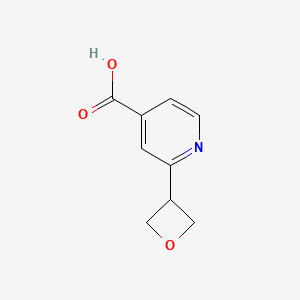![molecular formula C10H25N3 B13999495 2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine CAS No. 959028-30-9](/img/structure/B13999495.png)
2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is a chemical compound with the molecular formula C10H25N3. It is a tertiary amine, characterized by the presence of two dimethylamino groups attached to a 1,3-propanediamine backbone. This compound is known for its strong basicity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-propanediamine with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60-70°C and pressures of 2.0-3.0 MPa .
Industrial Production Methods
In industrial settings, the production of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction produces secondary amines .
Aplicaciones Científicas De Investigación
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine involves its strong basicity and nucleophilicity. The compound can donate electron pairs to electrophiles, facilitating various chemical reactions. Its molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the dimethylaminomethyl group.
N,N,N’,N’-Tetramethylethylenediamine: Contains an ethylene backbone instead of a propylene backbone.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Features a butane backbone, providing different steric and electronic properties.
Uniqueness
2-Dimethylaminomethyl-N,N,N’,N’-tetramethyl-1,3-propanediamine is unique due to the presence of the dimethylaminomethyl group, which enhances its nucleophilicity and basicity compared to similar compounds. This makes it particularly effective in catalysis and as a reagent in organic synthesis .
Propiedades
Número CAS |
959028-30-9 |
|---|---|
Fórmula molecular |
C10H25N3 |
Peso molecular |
187.33 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-11(2)7-10(8-12(3)4)9-13(5)6/h10H,7-9H2,1-6H3 |
Clave InChI |
HIFPWOAHPLWFLT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CN(C)C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


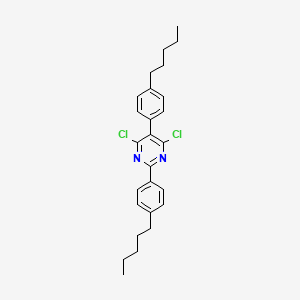

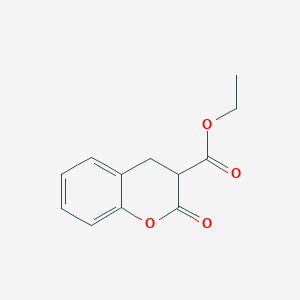
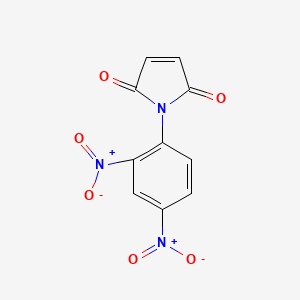
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
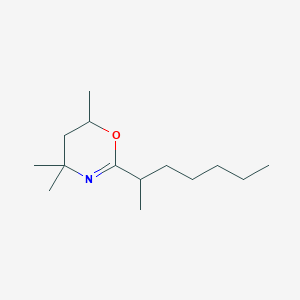
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
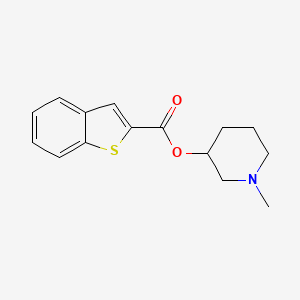


![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)
